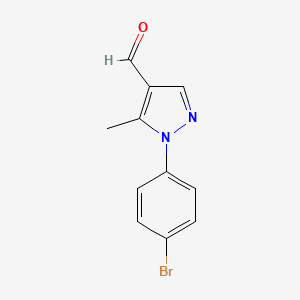

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

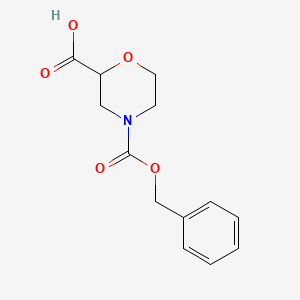

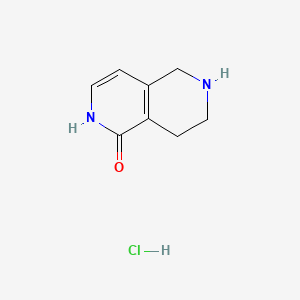

The compound “1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the bromophenyl and carboxaldehyde groups likely imparts unique chemical properties to the compound.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific information for this compound is not available, similar compounds such as 4-Bromophenylacetic acid are white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have investigated the synthesis of novel derivatives containing the pyrazole ring due to its significance in medicinal chemistry and material science. For instance, Xie Zheng-feng (2011) described the synthesis of novel carboxaldehyde hydrazone derivatives containing thiazole and pyrazole rings, indicating the versatility of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde as a precursor for various organic compounds (Xie Zheng-feng, 2011). Similarly, Wan-Sin Loh et al. (2013) prepared pyrazole compounds by condensing chalcones with hydrazine hydrate, demonstrating the compound's utility in creating structures with potential biological activities (Wan-Sin Loh et al., 2013).

Molecular Structures and Supramolecular Assembly

The molecular structure and supramolecular assembly of derivatives have been of interest, highlighting the compound's role in the formation of complex structures. Viviana Cuartas et al. (2017) reported on the synthetic sequence and molecular structures of reduced 3,4'-bipyrazoles from a simple pyrazole precursor, emphasizing the structural diversity achievable with this compound (Viviana Cuartas et al., 2017).

Photophysical Studies

The photophysical properties of this compound derivatives have also been studied. P. Singh et al. (2013) investigated the solvatochromic behavior and crystal structure of a derivative, providing insights into its photophysical characteristics and potential applications in material science (P. Singh et al., 2013).

Biomedical Applications

The compound has been explored for its potential in biomedical applications. Y. E. Ryzhkova et al. (2020) studied the electrochemically induced multicomponent transformation of related compounds, highlighting the synthesized compound's promise for different biomedical applications, particularly in regulating inflammatory diseases (Y. E. Ryzhkova et al., 2020).

Mechanism of Action

Target of Action

Related compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

Related compounds have been shown to inhibit the activity of ache . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Result of Action

Related compounds have been shown to significantly reduce ache levels, leading to behavioral changes and movement impairment .

Action Environment

The action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLJXVCTGBJIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734042 |

Source

|

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202029-61-5 |

Source

|

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)